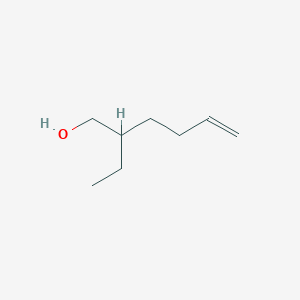

2-Ethylhex-5-en-1-ol

Übersicht

Beschreibung

Synthesis Analysis

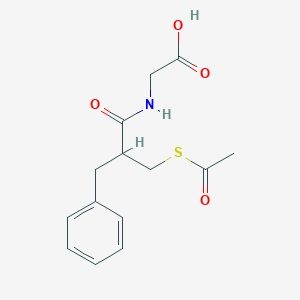

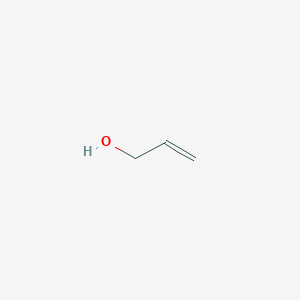

The synthesis of 2-Ethylhex-5-en-1-ol involves various methods, including lipase-catalyzed transesterification and chemical modifications. For instance, Baczko and Larpent (2000) demonstrated the preparation of both enantiomers of 2-Ethylhex-5-en-1-ol via lipase-catalyzed transacetylation, showcasing the impact of experimental conditions on enantioselectivity and reaction rate (Baczko & Larpent, 2000).

Molecular Structure Analysis

The molecular structure of 2-Ethylhex-5-en-1-ol has been studied using various spectroscopic techniques. Research on similar compounds provides insights into the structural implications of substituents and the conjugation effect on the molecular backbone. For instance, the structural analysis of related ethylene-bridged compounds offers insights into the impact of molecular structure on the physical and chemical properties of such molecules (Hermon & Tshuva, 2008).

Chemical Reactions and Properties

2-Ethylhex-5-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and functional group transformations, which are crucial for its applications in synthesis. The research by Awan et al. (2010) on the decomposition and isomerization reactions provides valuable insights into the reactivity and stability of similar compounds under different conditions (Awan et al., 2010).

Physical Properties Analysis

The physical properties of 2-Ethylhex-5-en-1-ol, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are essential for determining its applicability in various industrial and research settings. Research on similar molecules, like the study on molten ethylene–α-olefin copolymers, offers insights into the behavior of 2-Ethylhex-5-en-1-ol under different conditions (Villar et al., 2001).

Chemical Properties Analysis

The chemical properties of 2-Ethylhex-5-en-1-ol, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and stability under various conditions, are critical for its functionalization and application in synthesis. The enzymatic synthesis of biobased polyesters using similar building blocks provides an example of how the chemical properties of such compounds can be exploited for producing materials with desirable characteristics (Jiang et al., 2014).

Wissenschaftliche Forschungsanwendungen

Fungicidal Properties: Enolacetate of 2-ethylhex-2-en-1-al, a compound related to 2-Ethylhex-5-en-1-ol, has been identified as an effective fungicidal compound. Its mode of action includes affecting mitochondrial and nuclear membranes in the fungus Mucor mucedo (Casperson et al., 1986).

Material Science and Catalysts: Metal 2-ethylhexanoates, which are chemically related to 2-Ethylhex-5-en-1-ol, serve as useful precursors in materials science. They are also used as catalysts for ring-opening polymerizations and as driers in the painting industry (Mishra et al., 2007).

Asymmetric Bioreduction: Baker's yeast can asymmetrically bioreduce 2-ethylhex-2-enal, a related compound, to produce (S)-2-ethylhexan-1-ol with high yields and excellent enantioselectivity (Huang et al., 2005).

Copolymerization Processes: The alternating copolymerization of ethylene and 5-hexen-1-ol (a compound similar to 2-Ethylhex-5-en-1-ol) using specific zirconium dichloride/methylaluminoxane catalysts has been studied, showing the potential for increasing the 5-hexen-1-ol content in the resulting polymers (Hagihara et al., 2001).

Quantitative Analysis in Environmental Water: A method has been developed for accurately quantifying 2-Ethylhexan-1-ol in environmental surface water using GC-MS analysis, demonstrating its environmental monitoring applications (Oh, 2017).

Polymerization of Olefins: Research on the living polymerization of ethylene with palladium(II) diimine complexes has shown potential applications in the synthesis of mono- and di-functionalized, branched, amorphous polyethylenes. This process could be applied to the polymerization of propylene, 1-hexene, and 1-octene, which are related to 2-Ethylhex-5-en-1-ol (Gottfried & Brookhart, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-ethylhex-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h3,8-9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWHSIXVYWAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylhex-5-en-1-ol | |

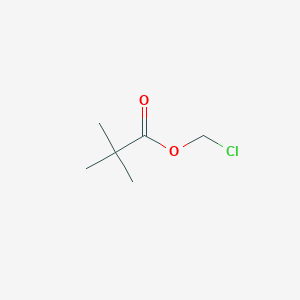

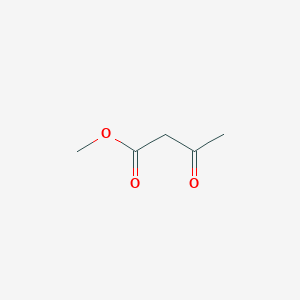

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

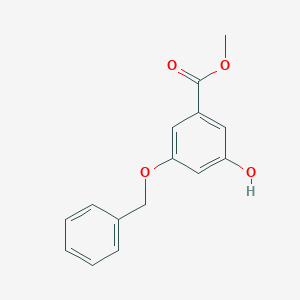

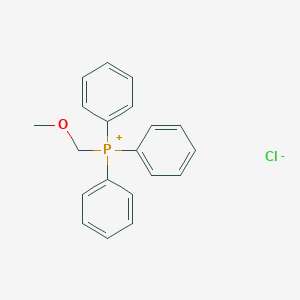

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)